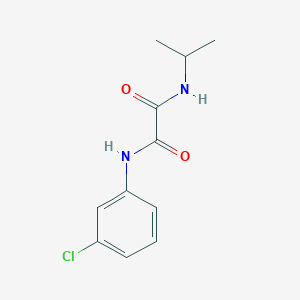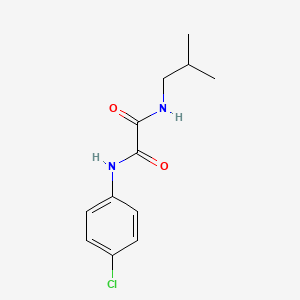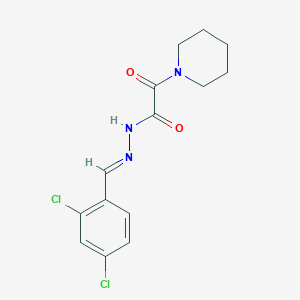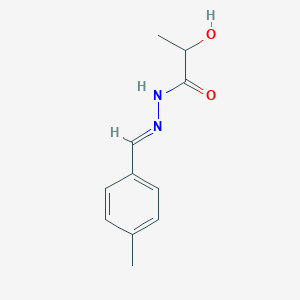![molecular formula C15H11Cl2N3O2 B3848512 2-[2-(4-chlorobenzylidene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B3848512.png)
2-[2-(4-chlorobenzylidene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamide
Overview
Description
2-[2-(4-chlorobenzylidene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CCBH and is synthesized through a multi-step process involving various reagents and conditions. The purpose of
Mechanism of Action
The mechanism of action of CCBH is not fully understood. However, it has been proposed that CCBH exerts its anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. CCBH has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and immune response. Furthermore, CCBH has been found to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death.
Biochemical and Physiological Effects:
CCBH has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. CCBH has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, CCBH has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death.
Advantages and Limitations for Lab Experiments
CCBH has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. CCBH has also been shown to exhibit potent anti-cancer and anti-inflammatory activities, making it a promising candidate for drug development. However, there are also limitations to using CCBH in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its biochemical and physiological effects. In addition, the toxicity and pharmacokinetics of CCBH need to be studied to determine its safety and efficacy for clinical use.
Future Directions
There are several future directions for the research on CCBH. One area of interest is the development of CCBH-based drugs for the treatment of cancer and inflammatory diseases. In addition, further studies are needed to understand the mechanism of action of CCBH and its biochemical and physiological effects. The toxicity and pharmacokinetics of CCBH also need to be investigated to determine its safety and efficacy for clinical use. Furthermore, the potential of CCBH as an antibacterial agent needs to be explored further.
Scientific Research Applications
CCBH has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. CCBH has also been shown to inhibit the growth of various cancer cell lines, including breast, liver, and colon cancer cells. Furthermore, CCBH has been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, CCBH has been shown to have antibacterial activity against Gram-positive bacteria.
properties
IUPAC Name |
N-(3-chlorophenyl)-N'-[(E)-(4-chlorophenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-11-6-4-10(5-7-11)9-18-20-15(22)14(21)19-13-3-1-2-12(17)8-13/h1-9H,(H,19,21)(H,20,22)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALHDQPRWZSGKE-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-[(E)-(4-chlorophenyl)methylideneamino]oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-bromophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848468.png)
![N-(3-bromophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848476.png)
![N-cyclohexyl-2-[2-(4-isopropoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848486.png)
![N-(2,4-dichlorobenzyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848492.png)
![2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848497.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3848504.png)
![2-[2-(4-bromobenzylidene)hydrazino]-N-(4-chlorobenzyl)-2-oxoacetamide](/img/structure/B3848507.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848525.png)


![N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848551.png)
